methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
Description
Methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a pyridazinyl derivative featuring a furan-2-yl substituent at the 3-position and a methyl ester group at the 1-position. Its molecular formula is C₁₂H₁₂N₂O₅, with a molecular weight of 264.24 g/mol. The furan ring introduces electron-rich aromaticity, while the ester group enhances lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
methyl 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-11(15)7-13-10(14)5-4-8(12-13)9-3-2-6-17-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCNHWUORBCSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate typically involves the reaction of furan derivatives with pyridazinone intermediates. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale application of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Various esters and amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of bacterial enzymes or disruption of microbial cell membranes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
Binding Affinity : The furan-containing target compound demonstrated superior binding affinity (−8.1 kcal/mol) compared to disaccharide excipients (e.g., trehalose: −1.8 kcal/mol) in protein interaction studies . The furan ring’s oxygen atom likely facilitates hydrogen bonding, a feature absent in phenyl analogs.
Electronic Effects : Fluorophenyl and chlorophenyl analogs exhibit increased electronegativity, enhancing stability and resistance to metabolic degradation . However, these groups may reduce solubility due to hydrophobic effects.
Conjugation Effects : The styryl-substituted analog (CAS 337922-14-2) shows extended π-conjugation, which could enhance fluorescence or UV-based detection in biological assays .
Biological Activity
Methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H12N2O3
- SMILES Notation : CC(=O)N1C(=O)C(C=N1)C2=COC=C2
This compound contains a furan ring and a dihydropyridazine moiety, which are known to contribute to various biological activities.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound has been evaluated for its anticancer activity. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory effects in animal models. It appears to reduce levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It might interact with various receptors involved in inflammation and cancer progression, thereby altering their signaling pathways.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro Antimicrobial Study | Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 µg/mL. |
| Apoptosis Induction in Cancer Cells | Induced apoptosis in HeLa cells with an IC50 value of 30 µM after 48 hours of treatment. |
| Anti-inflammatory Activity in Rodent Models | Reduced paw edema by 40% compared to control when administered at doses of 10 mg/kg. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
